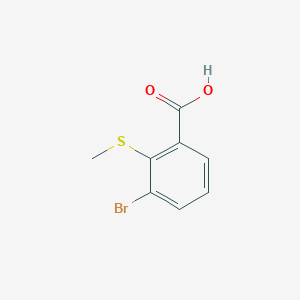

3-Bromo-2-(methylthio)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-(methylthio)benzoic acid is a chemical compound with the CAS Number: 503821-96-3 . It has a molecular weight of 247.11 . It is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for 3-Bromo-2-(methylthio)benzoic acid is 3-bromo-2-(methylthio)benzoic acid . The InChI code for this compound is 1S/C8H7BrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

3-Bromo-2-(methylthio)benzoic acid has a molecular weight of 247.11 . It is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

Pharmaceutical Research Applications

α-2 Adrenoceptor Agonists Synthesis: 3-Bromo-2-(methylthio)benzoic acid is used in the synthesis of α-2 adrenoceptor agonists, which are important for their role in anesthesia, sedation, and treatment of conditions like hypertension and opioid withdrawal .

Smoothened Receptor Antagonists Development: This compound is also utilized in developing Smoothened receptor antagonists, which have potential applications in treating cancers that involve the Hedgehog signaling pathway .

HIV-1 Entry Inhibitors Production: Researchers use 3-Bromo-2-(methylthio)benzoic acid in the preparation of HIV-1 entry inhibitors, contributing to the fight against HIV/AIDS .

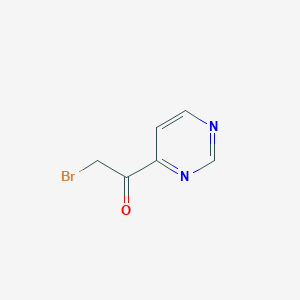

Chemical Synthesis Applications

Synthesis of Isoindolinones: The compound may be employed to synthesize 4-(bromoacetyl)isoindolin-1-one, a building block for various chemical syntheses .

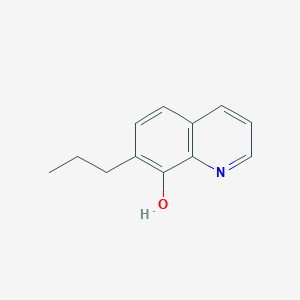

Isocoumarins Formation: It is also used in the formation of isocoumarins, compounds that have shown a range of biological activities including antimicrobial and anticancer properties .

Safety and Hazards

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 3-Bromo-2-(methylthio)benzoic acid involves several chemical reactions. One of the key reactions is free radical bromination, which involves the removal of a hydrogen atom from the benzylic position, resulting in the formation of a resonance-stabilized radical . This radical can then undergo further reactions, such as nucleophilic substitution or oxidation .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Pharmacokinetics

The properties of benzylic compounds can be influenced by factors such as their molecular size, polarity, and the presence of functional groups .

Result of Action

The reactions it undergoes, such as free radical bromination and nucleophilic substitution, can lead to significant changes in the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-(methylthio)benzoic acid can be influenced by various environmental factors. For instance, the rate of free radical bromination can be affected by the presence of other substances, temperature, and pH . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture .

properties

IUPAC Name |

3-bromo-2-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAJIAHCWLXQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(methylthio)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)